molecular formula C20H16N2S B2922846 2-(1-Naphthylamino)-4-(4-methylphenyl)-1,3-thiazole CAS No. 301236-29-3

2-(1-Naphthylamino)-4-(4-methylphenyl)-1,3-thiazole

Cat. No.: B2922846
CAS No.: 301236-29-3
M. Wt: 316.42
InChI Key: FLNDRZGQYQMKIN-UHFFFAOYSA-N
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Description

2-(1-Naphthylamino)-4-(4-methylphenyl)-1,3-thiazole is an organic compound that belongs to the class of thiazoles Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure This particular compound is characterized by the presence of a naphthylamino group and a methylphenyl group attached to the thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Naphthylamino)-4-(4-methylphenyl)-1,3-thiazole typically involves the condensation of 1-naphthylamine with 4-methylbenzaldehyde in the presence of a thiazole-forming reagent. Common reagents used in this synthesis include phosphorus pentasulfide (P2S5) or Lawesson’s reagent. The reaction is usually carried out under reflux conditions in an appropriate solvent such as toluene or xylene.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-(1-Naphthylamino)-4-(4-methylphenyl)-1,3-thiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The compound can participate in substitution reactions, particularly electrophilic aromatic substitution, due to the presence of aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Substitution: Electrophilic reagents such as halogens (Cl2, Br2) or nitrating agents (HNO3/H2SO4).

Major Products Formed

    Oxidation: Formation of naphthoquinones or benzaldehyde derivatives.

    Reduction: Formation of corresponding amines or alcohols.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

2-(1-Naphthylamino)-4-(4-methylphenyl)-1,3-thiazole has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the development of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(1-Naphthylamino)-4-(4-methylphenyl)-1,3-thiazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-(1-Naphthylamino)-4-phenyl-1,3-thiazole: Similar structure but lacks the methyl group on the phenyl ring.

    2-(1-Naphthylamino)-4-(4-chlorophenyl)-1,3-thiazole: Similar structure but contains a chlorine atom instead of a methyl group.

    2-(1-Naphthylamino)-4-(4-methoxyphenyl)-1,3-thiazole: Similar structure but contains a methoxy group instead of a methyl group.

Uniqueness

2-(1-Naphthylamino)-4-(4-methylphenyl)-1,3-thiazole is unique due to the presence of both naphthylamino and methylphenyl groups, which can influence its chemical reactivity and biological activity. The specific substitution pattern on the thiazole ring can also affect its interaction with molecular targets, making it distinct from other similar compounds.

Properties

IUPAC Name

4-(4-methylphenyl)-N-naphthalen-1-yl-1,3-thiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2S/c1-14-9-11-16(12-10-14)19-13-23-20(22-19)21-18-8-4-6-15-5-2-3-7-17(15)18/h2-13H,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLNDRZGQYQMKIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CSC(=N2)NC3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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